molecular formula C8H4ClNO2S B2834369 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1536794-94-1

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2834369
CAS No.: 1536794-94-1
M. Wt: 213.64
InChI Key: BJOOZLSQNAOOBN-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C8H4ClNO2S. It is characterized by the presence of a chlorine atom at the 6th position of the thieno[2,3-b]pyridine ring system and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno[2,3-b]pyridine ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the chlorine atom at the 6th position.

    6-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Contains a bromine atom instead of chlorine.

    6-Methylthieno[2,3-b]pyridine-2-carboxylic acid: Contains a methyl group instead of chlorine.

Uniqueness

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOZLSQNAOOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536794-94-1
Record name 6-chlorothieno[2,3-b]pyridine-2-carboxylic acid
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